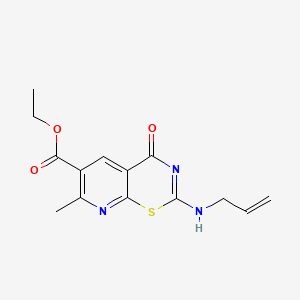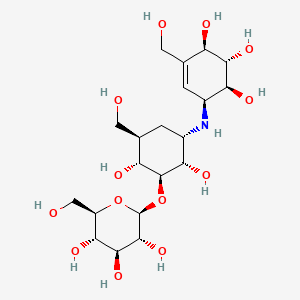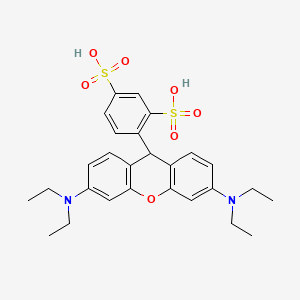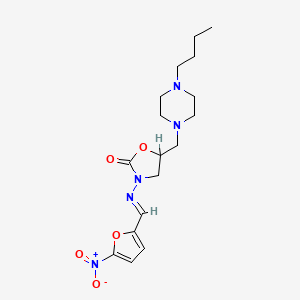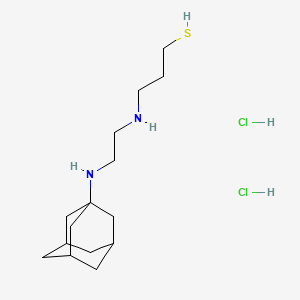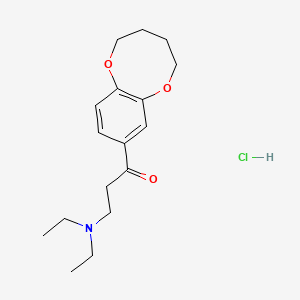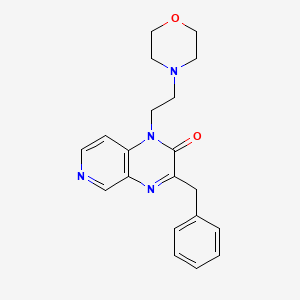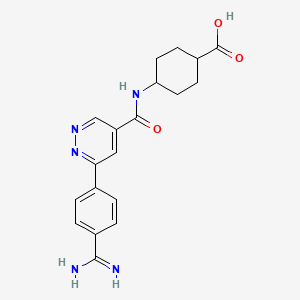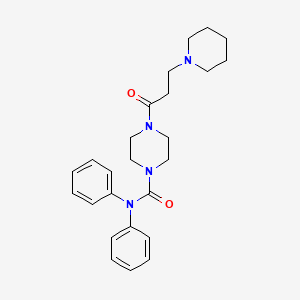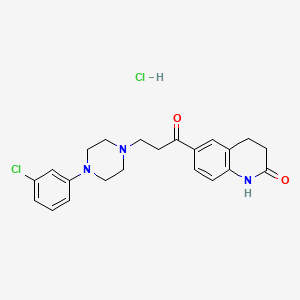
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a quinolinone core, a piperazine ring, and a chlorophenyl group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
准备方法
The synthesis of 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride involves multiple steps, including the formation of the quinolinone core, the introduction of the piperazine ring, and the attachment of the chlorophenyl group. The synthetic route typically starts with the preparation of the quinolinone core through cyclization reactions. The piperazine ring is then introduced via nucleophilic substitution reactions, and the chlorophenyl group is attached using Friedel-Crafts acylation. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The quinolinone core can be oxidized to form quinoline derivatives.
Reduction: The carbonyl group in the quinolinone core can be reduced to form alcohol derivatives.
Acylation: The chlorophenyl group can be introduced through Friedel-Crafts acylation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetyl chloride. The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and various substituted piperazine compounds.
科学研究应用
2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinolinone core is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The chlorophenyl group contributes to the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar compounds include other quinolinone derivatives, piperazine derivatives, and chlorophenyl-containing compounds. Compared to these compounds, 2(1H)-Quinolinone, 3,4-dihydro-6-(3-(4-(3-chlorophenyl)-1-piperazinyl)-1-oxopropyl)-, monohydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Some similar compounds include:
- 2(1H)-Quinolinone derivatives with different substituents on the quinolinone core.
- Piperazine derivatives with various substituents on the piperazine ring.
- Chlorophenyl-containing compounds with different functional groups attached to the chlorophenyl group.
属性
CAS 编号 |
80834-54-4 |
|---|---|
分子式 |
C22H25Cl2N3O2 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propanoyl]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C22H24ClN3O2.ClH/c23-18-2-1-3-19(15-18)26-12-10-25(11-13-26)9-8-21(27)17-4-6-20-16(14-17)5-7-22(28)24-20;/h1-4,6,14-15H,5,7-13H2,(H,24,28);1H |
InChI 键 |
ZMYBMRNGFVSFIH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


